(Octylcarbamoyl)formic acid
Overview
Description
(Octylcarbamoyl)formic acid, also known as 2-(octylamino)-2-oxoacetic acid, is an organic compound with the molecular formula C₁₀H₁₉NO₃. It is characterized by the presence of an octyl group attached to a carbamoyl group, which is further connected to a formic acid moiety. This compound is typically found in a powder form and has a melting point of 95-96°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Octylcarbamoyl)formic acid can be achieved through the reaction of octylamine with oxalic acid. The reaction typically involves the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the final product through recrystallization or distillation techniques to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted carbamoyl derivatives
Scientific Research Applications
Chemistry: In chemistry, (Octylcarbamoyl)formic acid is used as a reagent in organic synthesis, particularly in the preparation of amides and esters. It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biological research to study enzyme interactions and protein modifications. It is often used in assays to investigate the activity of various enzymes.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It is being studied for its role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and surfactants .
Mechanism of Action
The mechanism of action of (Octylcarbamoyl)formic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For instance, it may inhibit nitric oxide synthase, thereby affecting nitric oxide production in biological systems .
Comparison with Similar Compounds
Formic acid: The simplest carboxylic acid, known for its use in chemical synthesis and as a preservative.
Acetic acid: Another simple carboxylic acid, widely used in the production of vinegar and as a chemical reagent.
Propionic acid: Used as a preservative in food and feed, and in the production of polymers.
Uniqueness: (Octylcarbamoyl)formic acid is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the formulation of surfactants and in drug delivery systems .
Properties
IUPAC Name |
2-(octylamino)-2-oxoacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-8-11-9(12)10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHZNGLVVFUBAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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